N-(2-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide
Description
N-(2-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is a cyclopropane-derived carboxamide characterized by a 2,2-dimethylcyclopropane core substituted with a 2,2-dichloroethenyl group at position 2. The compound features two distinct amide substituents: a 2-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety.
Properties
Molecular Formula |
C19H22Cl3NO3S |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H22Cl3NO3S/c1-19(2)14(9-16(21)22)17(19)18(24)23(13-7-8-27(25,26)11-13)10-12-5-3-4-6-15(12)20/h3-6,9,13-14,17H,7-8,10-11H2,1-2H3 |
InChI Key |
PBDFMENYTNJGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Core
- 3-(2,2-Dichloroethenyl)-N-(2-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide (): Replaces the 2-chlorobenzyl and tetrahydrothiophene sulfone groups with a 2-methoxyphenyl amide.
- 3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethylcyclopropanecarboxamide (–15):
Substitutes the sulfone and chlorobenzyl groups with a hydroxy-oxo-phenylethyl chain. This introduces hydrogen-bonding capacity, which may enhance interactions with enzymatic targets .
Dichloroethenyl vs. Trifluoropropenyl Substitutions
- (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide ():
Replaces dichloroethenyl with a chloro-trifluoropropenyl group. The trifluoromethyl moiety increases lipophilicity and electron-withdrawing effects, which correlate with enhanced insecticidal activity in tefluthrin derivatives .
Sulfone-Containing Analogues
- N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (): Shares the sulfone and chlorobenzyl groups but lacks the dichloroethenyl-cyclopropane backbone.
Data Table: Key Structural and Functional Comparisons
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